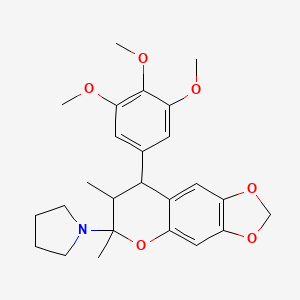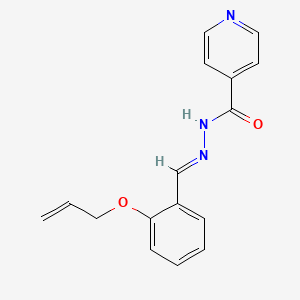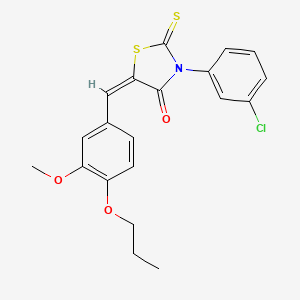![molecular formula C16H21Cl3N2O5S B11993733 Diethyl 3-methyl-5-{[2,2,2-trichloro-1-(propanoylamino)ethyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B11993733.png)
Diethyl 3-methyl-5-{[2,2,2-trichloro-1-(propanoylamino)ethyl]amino}thiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIETHYL 3-METHYL-5-{[2,2,2-TRICHLORO-1-(PROPIONYLAMINO)ETHYL]AMINO}-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound with the molecular formula C16H21Cl3N2O5S and a molecular weight of 459.779 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
standard organic synthesis techniques, including batch and continuous flow processes, may be employed to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
DIETHYL 3-METHYL-5-{[2,2,2-TRICHLORO-1-(PROPIONYLAMINO)ETHYL]AMINO}-2,4-THIOPHENEDICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trichloroethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
DIETHYL 3-METHYL-5-{[2,2,2-TRICHLORO-1-(PROPIONYLAMINO)ETHYL]AMINO}-2,4-THIOPHENEDICARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of DIETHYL 3-METHYL-5-{[2,2,2-TRICHLORO-1-(PROPIONYLAMINO)ETHYL]AMINO}-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- DIETHYL 3-METHYL-5-{[2,2,2-TRICHLORO-1-(ISOBUTYRYLAMINO)ETHYL]AMINO}-2,4-THIOPHENEDICARBOXYLATE
- DIETHYL 3-METHYL-5-{[2,2,2-TRICHLORO-1-(2,2-DIMETHYLPROPANOYL)AMINO]ETHYL}AMINO-2,4-THIOPHENEDICARBOXYLATE
- DIETHYL 3-METHYL-5-{[2,2,2-TRICHLORO-1-(2-METHYLBENZOYL)AMINO]ETHYL}AMINO-2,4-THIOPHENEDICARBOXYLATE
Uniqueness
The uniqueness of DIETHYL 3-METHYL-5-{[2,2,2-TRICHLORO-1-(PROPIONYLAMINO)ETHYL]AMINO}-2,4-THIOPHENEDICARBOXYLATE lies in its specific structural features, such as the presence of the trichloroethyl group and the thiophene ring, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H21Cl3N2O5S |
|---|---|
Molecular Weight |
459.8 g/mol |
IUPAC Name |
diethyl 3-methyl-5-[[2,2,2-trichloro-1-(propanoylamino)ethyl]amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C16H21Cl3N2O5S/c1-5-9(22)20-15(16(17,18)19)21-12-10(13(23)25-6-2)8(4)11(27-12)14(24)26-7-3/h15,21H,5-7H2,1-4H3,(H,20,22) |
InChI Key |
VWLPQCOYCMZUFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C(Cl)(Cl)Cl)NC1=C(C(=C(S1)C(=O)OCC)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[7-(Isonicotinoylamino)heptyl]isonicotinamide](/img/structure/B11993655.png)
![{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B11993672.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-4-nitrobenzohydrazide](/img/structure/B11993676.png)



![9-Chloro-5-methyl-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993699.png)
![17-(2-Hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11993701.png)

![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11993710.png)

![5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11993722.png)
![Butyl 4-{[(1-allyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11993730.png)
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11993739.png)
